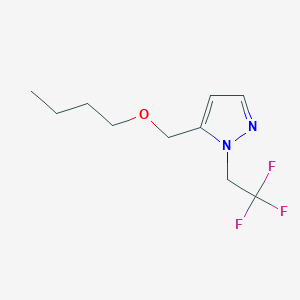![molecular formula C9H15Cl2N3 B2826072 6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride CAS No. 2287297-87-2](/img/structure/B2826072.png)
6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride is a compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their versatile range of biological and pharmacological activities, making them significant in various fields such as medicine, synthetic chemistry, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including 6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride, typically involves multicomponent reactions. These reactions are conducted under diverse conditions, often utilizing catalysts to optimize synthetic efficiency. Common methods include condensation, ring cyclization, and oxidation conversion . For instance, the synthesis of tetra-substituted imidazoles can be catalyzed by a tri-metallic system in a solvent mixture at elevated temperatures .
Industrial Production Methods
Industrial production of imidazole derivatives often employs green chemistry principles to ensure environmentally friendly processes. Techniques such as microreactor technology and ionic liquid-promoted synthesis are used to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of imidazole derivatives through oxidation processes.
Reduction: Reduction reactions involving imidazole derivatives.
Substitution: Substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include ammonium acetate, aldehydes, and anilines. Catalysts such as Pd(OAc)2, Ce(SO4)2, and Bi(NO3)3 are often employed to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the decarboxylation of α-hydroxyphenyl-acetic acids in the presence of a tri-metallic catalyst system can yield tetra-substituted imidazoles .
Wissenschaftliche Forschungsanwendungen
6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, imidazole derivatives are known to inhibit certain enzymes, thereby exerting their biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis(1H-imidazol-2-yl)pyridine: Another imidazole derivative with applications in coordination chemistry and spin crossover studies.
1-Substituted 1H-imidazol-2(3H)-ones: Known for their antifungal, anti-inflammatory, and antitumor properties.
Uniqueness
6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
6-(1H-imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c1-2-12-9(1)5-7(6-9)8-10-3-4-11-8;;/h3-4,7,12H,1-2,5-6H2,(H,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORKZUHWFJULCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12CC(C2)C3=NC=CN3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-chlorobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2825989.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B2825992.png)
![[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanone](/img/structure/B2825994.png)



![6-(3,4-Dimethylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2826001.png)

![2-(2-Furyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2826004.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(3-chlorophenyl)-2-methoxypropyl]ethanediamide](/img/structure/B2826006.png)




